2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethylphenyl)acetamide
Overview
Description
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyridine derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Pyridine Derivative: This step often involves the condensation of appropriate aldehydes with ammonia or amines, followed by cyclization.
Final Coupling: The final step involves coupling the benzodioxole-oxadiazole intermediate with the pyridine derivative under suitable conditions, such as using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving oxidoreductases and transferases.
Medicine
Due to its structural complexity, this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. It can be used in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with oxidoreductases, while the oxadiazole ring may interact with nucleophilic sites on proteins or DNA. The pyridine derivative may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 1,3-Benzodioxole-5-acetamide,N-[2-(3,4-dimethoxyphenyl)ethyl]-
Uniqueness
The uniqueness of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethylphenyl)acetamide lies in its multi-functional structure, which combines the properties of benzodioxole, oxadiazole, and pyridine derivatives. This combination may result in unique biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-14-5-7-19(10-15(14)2)27-22(31)12-30-17(4)9-16(3)23(26(30)32)25-28-24(29-35-25)18-6-8-20-21(11-18)34-13-33-20/h5-11H,12-13H2,1-4H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDUYSTZGSHASN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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